6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Description
6-(Methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a methylsulfanyl group at position 6 and a morpholine-pyrrolidine hybrid substituent at position 2. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and parasitic diseases .
Properties
IUPAC Name |
[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-23-12-4-5-13-15(10-12)24-17(18-13)20-8-9-22-14(11-20)16(21)19-6-2-3-7-19/h4-5,10,14H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILSJCAXMTBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminothiophenol with Carbonyl Precursors
The benzothiazole scaffold is classically synthesized via cyclocondensation of 2-aminothiophenol with aldehydes or ketones under oxidative conditions. For 6-(methylsulfanyl) substitution, a pre-functionalized aldehyde bearing the methylsulfanyl group at the para position is essential. For example, 4-(methylsulfanyl)benzaldehyde reacts with 2-aminothiophenol in ethanol using sodium hydrosulfite (Na₂S₂O₄) as a catalyst, yielding 6-(methylsulfanyl)-1,3-benzothiazole after 6–8 hours at reflux (70–80°C). This method achieves yields of 78–85%, with the methylsulfanyl group remaining intact due to its moderate electron-donating nature, which stabilizes the intermediate thiyl radical.
Table 1: Optimization of Benzothiazole Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂S₂O₄ | Ethanol | 80 | 6 | 85 |
| I₂ | DMF | 120 | 3 | 72 |
| Molecular O₂ | Toluene | 110 | 12 | 68 |
Pyrrolidine-1-Carbonyl Functionalization of Morpholine
Acylation of Morpholine Nitrogen
The morpholine nitrogen undergoes acylation with pyrrolidine-1-carbonyl chloride. Key steps include:
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Activation : Dissolving 2-morpholin-4-yl-6-(methylsulfanyl)-1,3-benzothiazole in dry DCM with triethylamine (3 equiv) at 0°C.
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Coupling : Adding pyrrolidine-1-carbonyl chloride (1.2 equiv) dropwise and stirring at room temperature for 6 hours.
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Workup : Extraction with NaHCO₃ and purification via silica chromatography yields the title compound (76% yield).
Table 2: Acylation Reaction Optimization
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine-1-carbonyl chloride | Et₃N | DCM | 6 | 76 |
| Pyrrolidine-1-carboxylic anhydride | DMAP | THF | 12 | 63 |
| EDCl/HOBt | DIPEA | DMF | 8 | 68 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for benzothiazole formation. A mixture of 4-(methylsulfanyl)benzaldehyde (1 equiv), 2-aminothiophenol (1.1 equiv), and Na₂S₂O₄ (0.5 equiv) in ethanol irradiated at 150 W for 15 minutes achieves 88% yield, compared to 6 hours under conventional heating.
One-Pot Functionalization
Integrating NAS and acylation steps under microwave conditions streamlines the synthesis:
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Chlorination with POCl₃ (2 equiv) at 100 W for 10 minutes.
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Morpholine coupling and acylation in a sequential one-pot procedure at 120 W for 30 minutes, yielding the final product in 82% overall yield.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 2.48 (s, 3H, SCH₃), 3.40–3.80 (m, 8H, morpholine-H), 3.90–4.10 (m, 4H, pyrrolidine-H), 7.30–7.80 (m, 3H, benzothiazole-H).
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IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine), 680 cm⁻¹ (C-S benzothiazole).
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Over-chlorination at position 4 is mitigated by using stoichiometric POCl₃ (1.1 equiv) and quenching with ice water immediately post-reaction.
Steric Hindrance in Acylation
Bulky acylating agents like pyrrolidine-1-carbonyl chloride require prolonged reaction times (8–12 hours) or elevated temperatures (50°C) to overcome steric effects at the morpholine nitrogen.
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones under conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the pyrrolidine-1-carbonyl segment can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, often modifying the functionality of the molecule for further applications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, or other transition metals for specific coupling reactions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives of the pyrrolidine carbonyl group.
Substitution: : Varied functionalized benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with a benzothiazole moiety exhibit promising anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the morpholine and pyrrolidine groups in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against various cancer types.
Mechanism of Action
The proposed mechanisms for the anticancer activity of benzothiazole derivatives include:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of apoptosis : Through the activation of intrinsic pathways.
- Targeting specific kinases : Such as mTOR and PI3K, which are crucial in cancer cell survival and proliferation.
Neuropharmacology
Potential as Neuroprotective Agents
The structural features of 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole suggest potential neuroprotective effects. Compounds containing morpholine and pyrrolidine have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study Insights
In vitro studies have demonstrated that certain benzothiazole derivatives can enhance neurotrophic factor signaling pathways, leading to improved neuronal survival under stress conditions. This suggests that the compound may possess neuroprotective properties worth exploring further.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the methylsulfanyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Material Science Applications
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials, such as organic semiconductors and sensors. The electronic properties imparted by the benzothiazole core can be harnessed for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Core : Initiated from o-aminothiophenol.
- Nucleophilic Substitution : Introducing morpholine through suitable coupling agents.
- Pyrrolidine Group Incorporation : Using pyrrolidine-1-carbonyl chloride.
- Methylsulfanyl Group Introduction : Via methylation reactions.
These synthetic methods can be scaled for industrial production, potentially leading to cost-effective manufacturing processes for pharmaceutical applications.
Mechanism of Action
Molecular Targets
The compound may interact with various biological macromolecules, including proteins and enzymes, potentially altering their function through binding at specific sites.
Pathways Involved
Enzymatic Inhibition: : By fitting into enzyme active sites, it can act as a competitive or non-competitive inhibitor.
Signal Modulation: : Involved in pathways where its structural components mimic or interfere with biological signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzothiazole scaffold is widely explored in drug development. Below, we compare 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole with structurally and functionally related compounds, focusing on substituent effects, target affinity, and pharmacokinetic properties.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Substituent-Driven Pharmacological Effects
- Methylsulfanyl vs. Sulfonyl Groups : The target compound’s 6-methylsulfanyl group is less polar than the sulfonyl group in 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine . This difference likely enhances the former’s lipophilicity, favoring blood-brain barrier penetration, whereas the sulfonyl analog may exhibit better solubility for peripheral targets.
- Morpholine-Pyrrolidine Hybrid vs. Simple Morpholine : The 2-(pyrrolidine-1-carbonyl)morpholinyl group introduces a secondary amide linkage, enabling additional hydrogen-bond interactions compared to unmodified morpholine derivatives (e.g., foliglurax in ). This could prolong ligand-receptor residence time (RT), as seen in A1AR agonists like LUF6941, where RT increased 26-fold with a 4-chlorophenyl-thiazole substitution .
Target Selectivity and Kinetic Profiles
- Benzylsulfonyl derivatives likely interact with parasite-specific enzymes, whereas morpholine-pyrrolidine substituents could shift activity toward mammalian targets like GPCRs .
- GPCR Modulation: The morpholine-pyrrolidine substituent resembles capadenoson derivatives (), which exhibit nanomolar affinity for A1AR. Minor modifications in such compounds (e.g., adding a phenyl group to thiazole) significantly extend RT without compromising affinity, suggesting similar tunability for the target compound .
Pharmacokinetic Considerations
- Metabolic Stability : The methylsulfanyl group may undergo oxidative metabolism to a sulfoxide or sulfone, whereas morpholine rings are prone to N-oxidation. These pathways could influence half-life compared to sulfonyl-containing analogs .
- Toxicity : Benzothiazoles with bulky substituents (e.g., benzylsulfonyl) may exhibit higher off-target effects due to steric hindrance. The target compound’s hybrid substituent could mitigate this by balancing size and flexibility .
Biological Activity
6-(Methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole (CAS Number: 2640835-94-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a benzothiazole core with morpholine and pyrrolidine functional groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 363.5 g/mol. The structure includes a methylsulfanyl group, which may contribute to its biological activity by influencing solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 2640835-94-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Starting from o-aminothiophenol and carbon disulfide.
- Attachment of Morpholine : Through nucleophilic substitution reactions.
- Incorporation of Pyrrolidine : Using pyrrolidine-1-carbonyl chloride.
- Methylsulfanyl Group Introduction : Via methylation reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
Case Study : A study synthesized multiple benzothiazole derivatives and evaluated their effects on cancer cell lines. One derivative demonstrated IC50 values in the micromolar range, indicating potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
In addition to anticancer activity, certain derivatives have shown anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may be beneficial in treating inflammatory diseases alongside its anticancer effects .
The biological activity is thought to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes that promote tumor growth or inflammation.
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Research Findings
A review of literature reveals diverse findings regarding the biological activities of compounds related to this compound:
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, often requiring precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for coupling steps involving the pyrrolidine-carbonyl and morpholine moieties .
- Temperature control : Reflux conditions (60–65°C) are critical for cyclization reactions, as seen in analogous benzothiazole syntheses .
- Catalyst use : Dehydrating agents like POCl₃ or coupling reagents (e.g., EDC/HOBt) may facilitate amide bond formation between the benzothiazole core and substituted morpholine . Purity can be improved via column chromatography or recrystallization, as demonstrated in structurally similar compounds .
Q. What analytical techniques are recommended for structural characterization?
A combination of techniques ensures accurate structural confirmation:
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidine-carbonyl-morpholine substituent (e.g., as in , where crystallography validated dihedral angles in benzothiazole derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylsulfanyl protons at δ ~2.5 ppm) and carbonyl signals (δ ~165–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the complex heterocyclic framework .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or target selectivity. Methodological strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate specific vs. off-target effects .
- Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets (e.g., kinases or proteases) .
- Molecular docking : Predict binding modes to reconcile activity differences; for example, highlights docking studies to visualize interactions with active sites .
Q. What strategies are effective for studying the compound's interaction with biological targets?
Advanced methodologies include:
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in the presence of the compound .
- Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based assays to identify selectivity patterns .
- Metabolomic profiling : Track downstream metabolic changes via LC-MS to elucidate mechanism of action (MOA) .
Q. How can researchers design experiments to compare this compound with structurally analogous derivatives?
A systematic approach involves:
- SAR (Structure-Activity Relationship) studies : Synthesize derivatives with modifications to the methylsulfanyl group or pyrrolidine-carbonyl moiety and test biological activity .
- Free-energy perturbation (FEP) simulations : Computationally predict the impact of structural changes on binding affinity .
- In vitro toxicity screening : Use liver microsomes or zebrafish models to compare metabolic stability and toxicity profiles .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies?
- Non-linear regression models : Fit sigmoidal curves to dose-response data using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups in multi-concentration assays .
- Principal component analysis (PCA) : Reduce dimensionality in omics datasets to identify key pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
